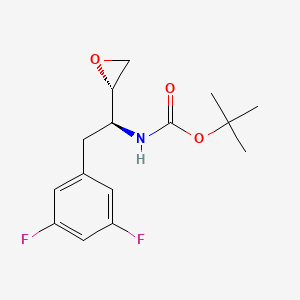

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereocenters. The compound can be alternatively named as 2-methyl-2-propanyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-2-oxiranyl]ethyl}carbamate, which explicitly identifies each functional component and stereochemical descriptor. The molecule contains two defined stereocenters, both designated with (S) absolute configuration according to the Cahn-Ingold-Prelog priority rules.

The stereochemical configuration at the carbon bearing the carbamate nitrogen is designated as (1S), indicating the spatial arrangement of substituents around this tetrahedral center. The second stereocenter is located at the oxirane carbon atom, designated as (2S), which determines the three-dimensional orientation of the epoxide ring relative to the rest of the molecular framework. This specific stereochemical arrangement is crucial for the compound's chemical properties and potential biological activity, as enantiomers often exhibit dramatically different pharmacological profiles.

The nomenclature also incorporates the positional descriptors for the fluorine substituents on the aromatic ring, specifically at the 3 and 5 positions relative to the benzylic carbon attachment point. This meta-substitution pattern creates a symmetrical difluorophenyl group that influences both the electronic properties of the aromatic system and the overall molecular conformation. The systematic naming convention ensures unambiguous identification of this specific stereoisomer among the possible diastereomeric and enantiomeric forms.

| Nomenclature Component | Chemical Significance | Stereochemical Descriptor |

|---|---|---|

| tert-Butyl | Bulky protecting group | None |

| 3,5-Difluorophenyl | Electron-withdrawing aromatic | None |

| (1S)-Ethyl | First stereocenter | S configuration |

| (2S)-Oxiran-2-yl | Second stereocenter | S configuration |

| Carbamate | Functional group linkage | None |

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic analysis of related carbamate-containing compounds reveals important structural features that inform our understanding of this compound's three-dimensional architecture. Crystal structure determinations of similar molecules demonstrate that carbamate groups typically adopt planar geometries with the nitrogen atom exhibiting partial double-bond character due to resonance with the carbonyl group. This planarity restricts rotation around the carbon-nitrogen bond and influences the overall molecular conformation.

The three-dimensional arrangement of the compound is significantly influenced by the steric bulk of the tert-butyl group, which adopts a tetrahedral geometry and creates substantial steric hindrance. This bulky substituent forces the molecule to adopt conformations that minimize unfavorable steric interactions while maintaining optimal orbital overlap for electronic stabilization. The oxirane ring geometry is constrained to a three-membered ring with bond angles significantly smaller than the typical tetrahedral angle, creating ring strain that influences the molecule's reactivity.

Computational conformational analysis reveals that the preferred molecular geometry involves positioning of the difluorophenyl group to minimize steric clashes with both the tert-butyl group and the oxirane ring. The fluorine atoms on the aromatic ring adopt positions that allow for optimal electronic interactions while avoiding unfavorable van der Waals contacts. The overall molecular shape is T-shaped, similar to related structures, with the major conformational flexibility arising from rotation around the carbon-carbon bonds connecting the various functional groups.

The crystal packing of related compounds shows intermolecular hydrogen bonding patterns involving the carbamate nitrogen-hydrogen and carbonyl oxygen atoms. These hydrogen bonds form extended networks in the solid state that stabilize specific molecular conformations and influence physical properties such as melting point and solubility. The presence of fluorine atoms introduces additional weak intermolecular interactions that can affect crystal packing arrangements.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between electron-withdrawing fluorine substituents, the electron-rich aromatic system, and the polar carbamate functionality. The difluorophenyl group exhibits modified electronic properties compared to unsubstituted benzene, with the fluorine atoms acting as strong electron-withdrawing groups through their high electronegativity and inductive effects. This electronic modification influences both the reactivity of the aromatic ring and the overall molecular dipole moment.

The carbamate functionality contributes significantly to the molecule's electronic structure through resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This delocalization creates partial double-bond character in the carbon-nitrogen bond and influences the electron density distribution throughout the carbamate group. The tert-butyl group, being electron-donating through hyperconjugative effects, partially counteracts the electron-withdrawing influence of the carbonyl group.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the carbamate nitrogen, while the lowest unoccupied molecular orbital involves the carbonyl carbon and the aromatic π-system. The energy gap between these frontier orbitals is influenced by the fluorine substituents, which stabilize both occupied and unoccupied orbitals through their strong electronegativity. This electronic structure affects the molecule's chemical reactivity, particularly its susceptibility to nucleophilic attack at the oxirane carbon and electrophilic aromatic substitution reactions.

The oxirane ring contributes unique electronic characteristics due to its high ring strain and the resulting enhanced electrophilicity of the carbon atoms. The bent bonds in the three-membered ring create regions of enhanced electron density that can interact with neighboring functional groups through weak attractive forces. This electronic arrangement makes the oxirane carbon particularly susceptible to nucleophilic ring-opening reactions.

Comparative Analysis of Erythro vs. Threo Diastereomeric Forms

The distinction between erythro and threo diastereomeric forms is fundamental to understanding the stereochemical complexity of this compound and related compounds. In the erythro configuration, similar substituents on adjacent carbon atoms are positioned on the same side when the molecule is drawn in a Fischer projection, while in the threo configuration, these substituents are on opposite sides. This stereochemical relationship significantly influences both the physical properties and chemical reactivity of diastereomeric pairs.

Nuclear magnetic resonance spectroscopy provides crucial tools for distinguishing between erythro and threo diastereomers. Chemical shift differences in both proton and carbon-13 nuclear magnetic resonance spectra arise from the different spatial arrangements of substituents and their resulting shielding effects. For erythro diastereomers, the chemical shifts of oxygen-bearing carbon atoms typically appear 0.1 to 3.4 parts per million upfield relative to the corresponding threo diastereomers. This pattern results from different through-space and through-bond electronic interactions in the two diastereomeric forms.

Conformational analysis of erythro and threo vicinal difluoro compounds reveals distinct preferences for different molecular geometries. In cyclododecane systems containing vicinal difluoro substituents, both erythro and threo isomers preferentially adopt corner/edge conformations rather than edge/edge arrangements to minimize unfavorable steric interactions. The erythro isomer shows particular sensitivity to conformations that place fluorine atoms in endo orientations, which raise the molecular energy by 2.0 to 3.0 kilocalories per mole.

Thermodynamic analysis demonstrates that the conformational energy barriers for erythro and threo diastereomers differ significantly. Variable temperature nuclear magnetic resonance studies reveal activation energies of approximately 10.5 kilocalories per mole for erythro forms and 9.47 kilocalories per mole for threo forms, indicating that both diastereomers exhibit enhanced conformational stability compared to unfluorinated analogs. The enthalpy differences between diastereomers reflect their different ground-state energies, while entropy contributions show opposite signs for the two forms, suggesting different degrees of conformational flexibility.

| Diastereomer | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) | Entropy Change (cal/mol·K) |

|---|---|---|---|

| Erythro | 10.5 ± 1.5 | 13.5 ± 0.6 | 10.0 ± 2.7 |

| Threo | 9.47 ± 1.1 | 6.57 ± 0.3 | -9.73 ± 2.9 |

The spectroscopic identification of erythro versus threo diastereomers relies on characteristic nuclear magnetic resonance patterns. In proton nuclear magnetic resonance spectra, the chemical shift of epoxy ring protons shows diagnostic differences between diastereomers, with the proton cis to vicinal hydroxyl groups in erythro isomers appearing significantly downfield relative to the corresponding threo isomer. This chemical shift difference arises from different through-space shielding effects and provides a reliable method for stereochemical assignment.

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGKCDXMOMAORK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432886 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388071-27-0 | |

| Record name | tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, also known by its CAS number 388071-27-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 299.31 g/mol

- CAS Number : 388071-27-0

- Purity : Typically ≥95% .

The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways. The presence of the oxirane ring is thought to contribute to its reactivity and potential inhibitory effects on target proteins.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific proteases. For example, studies on similar compounds indicate that structural modifications can significantly enhance inhibitory potency against protease enzymes . The IC values for related compounds have been reported in the range of micromolar concentrations, suggesting that this compound may exhibit comparable activity.

Cytotoxicity and Selectivity

Research has also focused on the cytotoxic effects of this compound on various cell lines. For instance, a study evaluating related carbamates found that modifications to the molecular structure could lead to reduced cytotoxicity while maintaining enzyme inhibition . The selectivity index (SI), which compares the effective dose against cytotoxicity, is crucial for assessing the therapeutic potential of such compounds.

Case Studies

- SARS-CoV Protease Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit SARS-CoV proteases. These studies found that specific modifications could enhance inhibitory activity significantly .

- Antibacterial Activity : Research into the antibacterial properties of related compounds has shown promising results against resistant strains of bacteria. The incorporation of fluorine atoms has been associated with increased lipophilicity and membrane permeability, enhancing antibacterial efficacy .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may serve as a precursor for the synthesis of biologically active compounds, particularly in the development of drugs targeting various diseases.

Case Study : In a study focused on epoxide derivatives, this compound was utilized to synthesize analogs with enhanced biological activity against specific cancer cell lines. The incorporation of the difluorophenyl group was found to improve the selectivity and potency of the resulting compounds.

Organic Synthesis

The compound is used as an important building block in organic synthesis due to its functional groups that allow for further chemical transformations. The presence of the epoxide ring is particularly valuable for ring-opening reactions, which can lead to a variety of derivatives.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products Obtained |

|---|---|---|

| Ring-opening | Nucleophilic attack with amines | Amino alcohol derivatives |

| Coupling reactions | Cross-coupling with aryl halides | Aryl-substituted carbamates |

| Hydrolysis | Acidic conditions | Corresponding carboxylic acids |

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties.

Case Study : Research has shown that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation. This property is crucial for applications in high-temperature environments.

Comparaison Avec Des Composés Similaires

Functional and Pharmacological Differences

Stereochemical Impact on Bioactivity

- The (S,S)-configuration of the target compound is essential for its role as a BACE1 inhibitor. In contrast, the (R)-configured biphenyl derivative (CAS: 1426129-50-1) lacks reported enzyme inhibitory activity, highlighting the stereochemical dependence of biological function .

Role of Fluorine vs. Bromine Substitution The 3,5-difluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets in BACE1 inhibitors .

Oxirane vs. Hydroxyl Functionality

Méthodes De Préparation

Key Steps in the Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of chiral carboximide intermediate | Difluorohydrocinnamic acid converted to mixed anhydride with pivaloyl chloride and triethylamine at −78 °C; reacted with lithio derivative of chiral oxazolidinone | Formation of chiral carboximide intermediate |

| 2 | Formation of boron enolate | Treatment of carboximide with dibutylboron trifluoromethanesulfonate (Bu2BOTf) and N,N-diisopropylethylamine at −78 °C | Generation of boron enolate for aldol reaction |

| 3 | Asymmetric syn-aldol reaction | Reaction of boron enolate with benzyloxy acetaldehyde | Formation of aldol product with defined stereochemistry |

| 4 | Conversion to epoxide | Subsequent epoxidation of the aldol product | Formation of the (S)-oxiran-2-yl moiety |

| 5 | Protection as tert-butyl carbamate | Introduction of tert-butyl carbamate protecting group | Final product tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate |

This route yields the target compound in approximately 67% yield over two steps after the aldol reaction and epoxidation.

Mechanistic Insights

- The Evans syn-aldol reaction uses a chiral oxazolidinone auxiliary to control the stereochemistry of the newly formed stereocenters, ensuring the (S,S)-configuration in the product.

- The use of dibutylboron triflate as a Lewis acid facilitates the formation of a boron enolate, which reacts with aldehydes in a highly stereoselective manner.

- The epoxidation step converts the β-hydroxy intermediate into the oxirane ring, preserving stereochemical integrity.

- The tert-butyl carbamate group is introduced to protect the amine functionality and improve compound stability and handling.

Data Table: Summary of Preparation Methods

Research Findings and Applications Related to Preparation

- The stereoselective synthesis of this compound is critical for its biological activity, especially as a β-secretase inhibitor, where the (S,S)-configuration is essential for potency.

- The presence of the 3,5-difluorophenyl group enhances lipophilicity and metabolic stability, which is introduced early in the synthetic sequence via the chiral carboximide intermediate derived from difluorohydrocinnamic acid.

- The epoxide ring is a reactive moiety that can be further functionalized, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions, with epoxide groups introduced through epoxidation of alkenes. Enantiomeric purity can be maintained using chiral catalysts or resolving agents. Column chromatography (normal or reverse-phase) is critical for purification, as seen in similar carbamate-epoxide syntheses yielding 11–45% purity . X-ray crystallography (as applied in analogous studies) is recommended to confirm stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing structural integrity and stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) resolves proton environments and coupling patterns, particularly for the difluorophenyl and oxirane moieties. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For stereochemical confirmation, X-ray crystallography provides unambiguous spatial arrangement data, while chiral HPLC or polarimetry can assess enantiomeric excess in absence of crystallographic data .

Q. What are the critical handling and storage conditions to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under refrigeration (2–8°C) to prevent epoxide ring-opening reactions. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the carbamate or epoxide groups. Use personal protective equipment (PPE), including nitrile gloves and lab coats, during handling. Ensure fume hood ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve low yields in carbamate-epoxide syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, flow chemistry setups (e.g., continuous microreactors) enhance mixing and heat transfer, potentially improving yields compared to batch reactions. Statistical modeling (e.g., response surface methodology) identifies optimal conditions while minimizing resource use .

Q. What strategies resolve contradictions in reported reactivity/stability data for the epoxide group?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Use kinetic studies (e.g., NMR monitoring) to track epoxide ring-opening rates under varying pH or temperature. Computational tools (e.g., DFT calculations) model electronic effects of substituents (e.g., 3,5-difluorophenyl) on epoxide stability, providing mechanistic insights .

Q. How to assess potential toxicity when toxicological data is insufficient?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using structurally related compounds as proxies. Quantitative Structure-Activity Relationship (QSAR) models predict toxicity based on functional groups (e.g., carbamates, epoxides). Cross-reference databases like EPA DSSTox for hazard classification .

Q. What computational approaches predict carbamate and epoxide reactivity in novel environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvent interactions affecting epoxide ring stability. Pair these with experimental validation (e.g., kinetic isotope effects) to refine predictive accuracy .

Q. How to validate stereochemistry without crystallographic data?

- Methodological Answer : Use vibrational circular dichroism (VCD) spectroscopy to correlate experimental spectra with computational models. Chiral derivatization (e.g., Mosher’s acid) followed by ¹H NMR analysis determines absolute configuration. Compare optical rotation values with literature data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.